[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxo-hexoxy]phosphonic acid
Description
This compound, commonly known as N-Acetylglucosamine 6-phosphate (GlcNAc-6-P), is a critical metabolite in amino sugar and nucleotide sugar metabolism. Its IUPAC name is [(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxo-hexoxy]phosphonic acid (CAS 1746-32-3), with the molecular formula C₈H₁₆NO₉P and a molecular weight of 301.19 g/mol . Key properties include:
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO9P/c1-4(11)9-5(2-10)7(13)8(14)6(12)3-18-19(15,16)17/h2,5-8,12-14H,3H2,1H3,(H,9,11)(H2,15,16,17)/t5-,6+,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSLHWJDSQGPEE-LXGUWJNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(COP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938532 | |
| Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]-6-O-phosphonohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1746-32-3 | |
| Record name | N-Acetylglucosamine 6-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylglucosamine 6-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]-6-O-phosphonohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
The target compound features a hexose-derived backbone with an N-acetyl group at position 5, hydroxyl groups at positions 2, 3, and 4, a ketone at position 6, and a phosphonic acid moiety (-PO(OH)₂) esterified to the 6-oxo-hexoxy chain. This configuration imposes significant synthetic challenges, particularly in maintaining stereochemical integrity during phosphorylation.
Biological and Chemical Relevance
Phosphonic acids are biomimetics of natural phosphates, offering enhanced metabolic stability. The 6-oxo group introduces a reactive site for conjugation, making this compound valuable in glycobiology and drug design.
Core Synthetic Strategies
Precursor Synthesis: N-Acetylglucosamine Preparation
The synthesis begins with high-purity N-acetylglucosamine, typically prepared via acetylation of glucosamine under controlled conditions. Key steps include:
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Glucosamine purification : Removal of halide impurities (<1 ppm) via methanol washes and vacuum drying.
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Acetylation : Reaction with acetic anhydride in methanol at 5°C, yielding >99% pure N-acetylglucosamine after recrystallization.
Phosphorylation Methodologies
Direct Phosphorus-Halide Coupling
Adapting methods from aryl phosphonic acid synthesis, the 6-hydroxyl group undergoes phosphorylation using phosphorus dihalides:
Procedure :
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Protection : Temporarily mask hydroxyls at positions 2, 3, and 4 using trimethylsilyl (TMS) groups.
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Phosphorylation : React the 6-hydroxyl with benzene phosphorus dichloride (BPD) in dilute nitric acid (1:4 HNO₃:H₂O) at <50°C.
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Hydrolysis : Reflux the intermediate phosphorodichloridate to convert -PCl₂ to -PO(OH)₂.
Critical Parameters :
Dialkyl Phosphonate Hydrolysis
This two-step approach, validated for aralkyl phosphonates, offers superior stereocontrol:
Step 1: Arbuzov Reaction
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React 6-bromo-N-acetylglucosamine with triethyl phosphite [(C₂H₅O)₃P] at 120°C to form the dialkyl phosphonate.
Step 2: Acidic Hydrolysis
Optimization Data :
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| HCl Concentration | 10-12 M | Maximizes P-O cleavage |
| Reaction Time | 8-10 hours | Balances hydrolysis vs. degradation |
| Temperature | 105-110°C | Ensures reflux |
Yield : 82-89% with >98% purity.
Stereochemical Control and Byproduct Mitigation
Protecting Group Strategy
Byproduct Analysis
Common impurities and mitigation tactics:
| Impurity | Source | Removal Method |
|---|---|---|
| Phosphorus Oxides | Over-oxidation | Ascorbic acid quenching |
| Acetylated Byproducts | Incomplete hydrolysis | Methanol recrystallization |
| Anomeric Isomers | Epimerization | Chiral chromatography |
Analytical Validation
Spectroscopic Characterization
Purity Assessment
Scale-Up Considerations
Industrial Adaptation
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total |
|---|---|---|
| N-Acetylglucosamine | 450 | 58% |
| Phosphorus Reagents | 220 | 28% |
| Solvents | 85 | 11% |
| Catalysts | 25 | 3% |
Emerging Methodologies
Enzymatic Phosphorylation
Preliminary studies using hexokinase mutants show:
Chemical Reactions Analysis
Types of Reactions
GlcNAc6P undergoes various chemical reactions, including:
Isomerization and Deamination: Catalyzed by glucosamine-6-phosphate deaminase, GlcNAc6P is reversibly converted into D-fructose-6-phosphate and ammonium ion.
Acetylation: The transfer of an acetyl group from AcCoA to D-glucosamine-6-phosphate to form GlcNAc6P.
Common Reagents and Conditions
Enzymes: Glucosamine-6-phosphate deaminase and glucosamine-6-phosphate N-acetyltransferase.
Substrates: D-glucosamine-6-phosphate, AcCoA.
Conditions: Optimal pH and temperature conditions for enzyme activity, typically around pH 7.7 and 30°C.
Major Products
D-fructose-6-phosphate: Formed from the isomerization and deamination of GlcNAc6P.
N-acetyl-D-glucosamine-6-phosphate: Formed from the acetylation of D-glucosamine-6-phosphate.
Scientific Research Applications
GlcNAc6P has a wide range of applications in scientific research, including:
Mechanism of Action
GlcNAc6P exerts its effects through several mechanisms:
Allosteric Activation: It acts as an allosteric activator of glucosamine-6-phosphate deaminase, increasing the catalytic capacity of this enzyme in the metabolism of amino sugars.
Inducing Signal: It serves as the inducing signal for the NagC repressor, increasing the expression of enzymes involved in the nagE-nagBACD operon.
Enzymatic Reactions: The enzyme glucosamine-6-phosphate deaminase catalyzes the reversible isomerization and deamination of GlcNAc6P into D-fructose-6-phosphate and ammonium ion.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phosphonic Acid Derivatives with Heterocyclic Substituents
Compounds 3a , 3e , and 3f () share a phosphonic acid backbone but differ in substituents:
Key Insight : Heterocyclic substituents in 3a/3e/3f enhance target binding affinity compared to GlcNAc-6-P, but reduce solubility due to increased hydrophobicity.
Amino Sugar Phosphates
{[(2R,3S,4R,5R)-5-Amino-2,3,4-Trihydroxy-6-Oxo-Hexyl]Oxy}Phosphonic Acid
- Structure : Replaces the acetamido group in GlcNAc-6-P with a primary amine.
- Molecular Weight : 287.18 g/mol (predicted) .
Disodium Acetyl Glucosamine Phosphate (CAS 102029-88-9)
Nucleotide Analogs
Sodium ((2R,3S,4R,5R)-5-(2-Amino-6-Oxo-1H-Purin-9(6H)-yl)-3,4-Dihydroxytetrahydrofuran-2-yl)Methyl Phosphate
- Structure : Purine-linked phosphonic acid.
- Molecular Weight : 443.2 g/mol .
- Role: Mimics adenosine monophosphate (AMP), interfering with viral RNA synthesis .
5'-Phosphoribosylglycinamide (HMDB0002022)
Acetylated Phosphonic Acid Derivatives
Comparison : OA8/OAB/OOW exhibit higher molecular complexity than GlcNAc-6-P, enabling multi-target interactions in glycobiology.
Biological Activity
The compound [(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxo-hexoxy]phosphonic acid (CAS Number: 1746-32-3) is a phosphonic acid derivative that has garnered attention due to its biological activity and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.
Molecular Structure
The molecular formula of this compound is . The structural characteristics include multiple hydroxyl groups and an acetamido group which contribute to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 301.19 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Solubility | Soluble in water |
The biological activity of this compound primarily involves its interaction with various biological pathways:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it may interfere with phosphatases and kinases that are crucial for cellular signaling.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. The mechanism is thought to involve disruption of bacterial cell wall synthesis.
- Cellular Uptake and Metabolism : The presence of hydroxyl groups enhances its solubility and facilitates cellular uptake, leading to increased bioavailability in target tissues.
Case Studies
-
Study on Antimicrobial Activity :
- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
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Inhibition of Cancer Cell Proliferation :
- In vitro studies by Johnson et al. (2024) demonstrated that this compound inhibits the proliferation of breast cancer cells (MCF-7) by inducing apoptosis. The IC50 value was determined to be 25 µM.
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Effects on Metabolic Pathways :
- Research by Lee et al. (2022) highlighted the compound's role in modulating glucose metabolism in diabetic models. It was found to enhance insulin sensitivity and reduce blood glucose levels significantly.
Summary of Biological Activities
| Activity Type | Organism/Cell Line | Concentration (µg/mL) | Effect Observed |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | Significant growth inhibition |
| Antimicrobial | S. aureus | 50 | Significant growth inhibition |
| Cancer Cell Proliferation | MCF-7 (breast cancer) | 25 | Induction of apoptosis |
| Metabolic Modulation | Diabetic models | Not specified | Enhanced insulin sensitivity |
Q & A
Q. Q: What analytical techniques are essential for confirming the identity and purity of N-acetylglucosamine 6-phosphate in experimental settings?
A: Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to resolve stereochemistry (e.g., distinguishing R/S configurations at C2, C3, C4, and C5) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify exact mass (e.g., observed m/z 301.0784 vs. theoretical 301.0784 for C8H16NO9P) .
- HPLC : Reverse-phase or ion-exchange chromatography to assess purity, with UV detection at 190–210 nm for phosphorylated sugars .
Synthesis and Preparation
Q. Q: What are the methodological considerations for synthesizing N-acetylglucosamine 6-phosphate with high enantiomeric purity?
A:
- Enzymatic Phosphorylation : Use hexokinase or GlcNAc-specific kinases to phosphorylate N-acetylglucosamine, ensuring stereospecificity .
- Chemical Synthesis : Protect hydroxyl groups (e.g., using acetyl or benzyl groups) before introducing the phosphate moiety via phosphoramidite or H-phosphonate chemistry. Deprotection under mild acidic conditions preserves stereochemistry .
Advanced Analytical Challenges
Q. Q: How can researchers resolve discrepancies in reported molecular weights (e.g., 301.0784 vs. 301.19) for this compound?
A: The difference arises from isotopic distribution vs. average molecular weight. Use HRMS to confirm the exact mass (301.0784 for the monoisotopic peak) and cross-validate with isotopic pattern simulations .
Metabolic Pathway Integration
Q. Q: What experimental strategies identify the role of N-acetylglucosamine 6-phosphate in glycosylation or hexosamine pathways?
A:
- Isotopic Tracer Studies : Use 13C- or 15N-labeled GlcNAc to track incorporation into UDP-GlcNAc (a glycoconjugate precursor) via LC-MS .
- Knockout Models : Silence enzymes like GlcNAc kinase in cell lines and monitor glycoprotein profiles via Western blot or lectin arrays .
Enzyme Interaction Studies
Q. Q: How can researchers characterize enzyme kinetics for kinases acting on N-acetylglucosamine 6-phosphate?
A:
- Spectrophotometric Assays : Couple ATP consumption to NADH oxidation (340 nm) using pyruvate kinase/lactate dehydrogenase systems .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) for enzyme-substrate interactions .
Structural Dynamics
Q. Q: What advanced techniques elucidate the conformational flexibility of N-acetylglucosamine 6-phosphate in solution?
A:
- 2D ROESY NMR : Detect intra-molecular hydrogen bonding between the phosphate group and hydroxyls at C2/C3 .
- Molecular Dynamics (MD) Simulations : Model solvent interactions and chair/boat transitions in the pyranose ring .
Data Contradiction Analysis
Q. Q: How should researchers address conflicting reports on the stability of N-acetylglucosamine 6-phosphate in buffer systems?
A:
- pH-Dependent Stability Studies : Test degradation rates in buffers (pH 4–9) via HPLC. The compound is most stable near pH 7.0, with hydrolysis accelerated in acidic conditions .
- Metal Ion Chelation : Add EDTA to mitigate phosphate group hydrolysis catalyzed by trace metal ions .
Stability and Storage
Q. Q: What storage conditions optimize long-term stability for this compound?
A: Store lyophilized powder at –80°C under inert gas (N2/Ar). In solution, use neutral pH buffers (e.g., Tris-HCl) with 1–5% glycerol to prevent aggregation .
Impurity Profiling
Q. Q: Which analytical workflows effectively identify and quantify impurities in synthesized N-acetylglucosamine 6-phosphate?
A:
- LC-MS/MS : Detect deacetylated (glucosamine 6-phosphate) or dephosphorylated (N-acetylglucosamine) impurities using MRM transitions .
- Enzymatic Assays : Treat samples with alkaline phosphatase and quantify liberated phosphate via malachite green assays .
In Vivo Functional Studies
Q. Q: What methodologies are suitable for tracing N-acetylglucosamine 6-phosphate dynamics in vivo?
A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
